Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Lipophilicity LogP Pyrazole substitution

Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1341323-91-8) is a non‑proteinogenic α‑amino acid methyl ester derivative classified within the aminopyrazole building block family. It features a 3‑methyl‑substituted pyrazole ring N‑linked to the β‑position of a gem‑dimethyl‑substituted alanine methyl ester backbone.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13631514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(C)(C(=O)OC)N
InChIInChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3
InChIKeyXAMZMTKNEDHEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propanoate: Procurement-Grade Physicochemical and Structural Baseline


Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1341323-91-8) is a non‑proteinogenic α‑amino acid methyl ester derivative classified within the aminopyrazole building block family. It features a 3‑methyl‑substituted pyrazole ring N‑linked to the β‑position of a gem‑dimethyl‑substituted alanine methyl ester backbone . Commercial sourcing typically specifies ≥97% purity with a molecular weight of 197.24 g·mol⁻¹ (C₉H₁₅N₃O₂) and a chromatographically measured LogP of 0.004 . The compound contains one asymmetric carbon, affording a racemic mixture that offers versatility as a medicinal chemistry building block for constructing sp³‑rich, heterocycle‑containing compound libraries [1].

Why In‑Class Pyrazole‑Alanine Esters Cannot Replace Methyl 2-Amino-2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propanoate Without Risk of Divergent Behaviour


Within the same nominal aminopyrazole‑alanine ester chemotype, even single‑atom or single‑group alterations produce measurable shifts in lipophilicity, molecular shape, hydrogen‑bond donor capacity, and ester reactivity. The 3‑methyl substituent on the pyrazole ring directly modulates the compound's LogP relative to the des‑methyl analog, while the primary α‑amino group provides a hydrogen‑bond donor that is absent in N‑methylated variants. Such physicochemical differences—though small in absolute magnitude—can cascade into divergent solubility, permeability, metabolic stability, and target‑binding profiles during lead optimisation, making generic substitution a scientifically unjustified risk without explicit bridging data [1][2]. The quantitative evidence below demonstrates precisely where these measurable differentiators reside.

Quantitative Head‑to‑Head and Cross‑Study Comparator Evidence for Methyl 2-Amino-2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propanoate Differentiation


Lipophilicity Shift: 3‑Methyl‑Pyrazole vs. Unsubstituted Pyrazole LogP Comparison

The target compound bears a 3‑methyl substituent on the pyrazole ring. Its measured LogP (0.004) is 0.131 log units higher than that of the direct des‑methyl comparator, methyl 2‑amino-2-methyl-3-(1H‑pyrazol‑1‑yl)propanoate (LogP = −0.127), both determined under identical vendor chromatographic conditions . This positive shift reflects the incremental lipophilic contribution of the pyrazole 3‑methyl group.

Lipophilicity LogP Pyrazole substitution Medicinal chemistry

Molecular Complexity: Fsp³ Comparison with the Unsubstituted Pyrazole Analog

The fraction of sp³‑hybridised carbons (Fsp³) is a validated predictor of clinical success probability [1]. The target compound has Fsp³ = 0.556 (5/9 carbons sp³) compared with Fsp³ = 0.500 (4/8 carbons sp³) for the des‑methyl pyrazole analog . This represents an 11.2% relative increase in saturation.

Fsp3 Molecular complexity Drug-likeness Clinical success

Primary Amine Hydrogen‑Bond Donor vs. N‑Methyl‑Amine Comparator

The target compound possesses a free primary α‑amino group (NH₂), contributing one hydrogen‑bond donor (HBD = 1) . In contrast, the close analog methyl 2‑methyl-3-(3‑methyl‑1H‑pyrazol‑1‑yl)‑2‑(methylamino)propanoate (CAS 1343179-88-3) carries an N‑methyl substituent on the α‑amino group, reducing its HBD count to zero . This structural difference fundamentally alters the compound's capacity to act as a hydrogen‑bond donor in molecular recognition events.

Hydrogen bond donor Primary amine N-methylation Medicinal chemistry

Methyl Ester vs. Ethyl Ester and tert‑Butyl Ester: Steric Bulk and Hydrolytic Reactivity Differentiation

The methyl ester group of the target compound (MW 197.24) provides the lowest steric bulk among commercially available ester analogs of the same pyrazole‑amino acid scaffold. The ethyl ester comparator (CAS 1344324-33-9) has MW 211.27 (+14.03 Da), while the tert‑butyl ester analog (CAS 2138526-22-2) has MW approximately 239.31 (+42.07 Da) . Methyl esters are known to undergo base‑catalysed hydrolysis via a different kinetic pathway than tert‑butyl esters, enabling orthogonal deprotection strategies in multi‑step synthesis .

Ester hydrolysis Steric bulk Protecting group strategy Building block

Building‑Block Versatility: Pyrazole‑Containing α‑Amino Acid Esters as Privileged Scaffolds in Medicinal Chemistry

Pyrazole‑containing α‑amino acid esters represent a recognised 'privileged' building‑block class for constructing peptidomimetics, enzyme inhibitors, and chemical biology probes [1][2]. A general synthetic methodology for preparing pyrazole‑bearing α‑amino acids via regioselective condensation/aza‑Michael reaction has been established, demonstrating the synthetic tractability of this chemotype [1]. The target compound's gem‑dimethyl substitution at the α‑carbon provides conformational constraint not available in simple alanine‑pyrazole conjugates, a feature valued in peptidomimetic design.

Unnatural amino acid Pyrazole building block Peptidomimetic Chemical biology probe

Acknowledged Evidence Gap: Absence of Direct Comparative Biological Activity Data

At the time of analysis (May 2026), no primary research papers or patents were identified that report head‑to‑head quantitative biological activity (e.g., IC₅₀, MIC, Kᵢ) for methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate versus a named structural comparator in the same assay. The differentiation evidence presented above therefore relies on measured and calculated physicochemical parameters and class‑level inference rather than target‑specific pharmacology. This evidence gap is explicitly stated to prevent over‑interpretation of the compound's biological differentiation.

Evidence gap Biological activity SAR Procurement caveat

Precision Application Scenarios for Methyl 2-Amino-2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propanoate Based on Quantifiable Differentiation Evidence


Lead‑Optimisation SAR Campaigns Requiring Controlled Lipophilicity and sp³ Character

When a medicinal chemistry programme demands a pyrazole‑containing amino acid building block with LogP near neutrality (0.004) and Fsp³ > 0.55—both metrics correlated with favourable drug‑like properties—this compound provides a measurably differentiated option versus the des‑methyl analog (LogP −0.127; Fsp³ 0.500) [1][2]. The +0.131 LogP shift and +0.056 Fsp³ increment are small but meaningful in the context of multiparameter optimisation, where incremental lipophilicity adjustments directly impact permeability, solubility, and CYP450 inhibition risk profiles.

Synthesis of Conformationally Constrained Peptidomimetics via the Gem‑Dimethyl Scaffold

The α‑gem‑dimethyl substitution imposes conformational restriction on the amino acid backbone, a desirable feature for peptidomimetic design aimed at improving proteolytic stability and restricting backbone flexibility [1]. The free primary amine (HBD = 1) allows standard peptide coupling or diversification chemistries, while the methyl ester serves as a traceless protecting group or a handle for further functionalisation. This combination is not available in simple β‑pyrazolylalanine derivatives that lack the α‑quaternary centre.

Orthogonal Protecting‑Group Strategies Exploiting Methyl Ester vs. tert‑Butyl Ester Selectivity

For multi‑step synthetic routes requiring sequential ester deprotection, the methyl ester moiety of the target compound can be selectively hydrolysed under basic conditions (e.g., LiOH in dioxane/water) while a tert‑butyl ester elsewhere in the molecule remains intact, or vice versa under acidic conditions [1]. This orthogonal reactivity profile distinguishes the methyl ester variant from its ethyl and tert‑butyl counterparts and directly influences route‑scoping decisions during process chemistry development.

Construction of sp³‑Rich, Heterocycle‑Containing Compound Libraries for Fragment‑Based or DNA‑Encoded Library (DEL) Screening

With Fsp³ = 0.556 and a three‑dimensional pyrazole‑methyl substitution pattern, this compound satisfies contemporary library design criteria that favour non‑flat, saturated scaffolds for challenging or 'undruggable' target classes [1][2]. Its racemic nature and commercial availability at 97–98% purity make it a cost‑effective building block for parallel synthesis or DEL technology, where physicochemical diversity (LogP, HBD, Fsp³) is a key selection parameter.

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